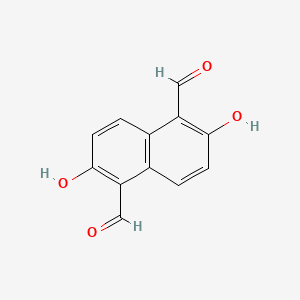

2,6-Dihydroxyn aphthalène-1,5-dicarbaldéhyde

Vue d'ensemble

Description

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de réseaux organiques covalents (COFs)

2,6-Dihydroxyn aphthalène-1,5-dicarbaldéhyde: est utilisé dans la synthèse de COFs, qui sont des matériaux hautement ordonnés, poreux et cristallins. Ces structures présentent des applications potentielles dans le stockage, la séparation, la catalyse et la détection des gaz en raison de leurs tailles de pores réglables et de leurs surfaces élevées .

Electronique organique

Ce composé sert de bloc de construction pour les matériaux électroniques organiques. Sa structure rigide et son système conjugué le rendent approprié pour le développement de semi-conducteurs organiques, utilisés dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) .

Recherche pharmaceutique

Les groupes aldéhydes dans This compound peuvent être impliqués dans la formation de bases de Schiff, qui sont explorées pour leurs propriétés pharmacologiques. Cela inclut des activités antibactériennes, antifongiques et anticancéreuses potentielles .

Industrie des colorants et des pigments

En raison de sa structure aromatique et de la présence de groupes hydroxyle, ce composé peut être utilisé pour synthétiser des colorants et des pigments. Ceux-ci sont applicables dans les textiles, les encres et les revêtements, offrant couleur et fonctionnalité .

Science des matériaux

En science des matériaux, This compound est utilisé pour modifier les propriétés de surface des matériaux. Il peut être utilisé pour créer des surfaces hydrophobes ou pour améliorer les propriétés d'adhésion des revêtements et des peintures .

Agents antiprolifératifs

Le composé présente une activité antiproliférative envers certaines cellules, ce qui en fait un candidat pour la recherche sur le cancer. Il pourrait être utilisé pour étudier les mécanismes d'inhibition de la croissance cellulaire et pour le développement de nouveaux médicaments anticancéreux .

Recherche neurologique

Il a été utilisé pour produire des convulsions chez les souris, ce qui peut être précieux dans l'étude de l'épilepsie et d'autres troubles neurologiques. Cette application aide à comprendre les voies et les traitements potentiels pour ces conditions .

Synthèse de dendrimères de rotaxanes

This compound: est utilisé dans la préparation de dendrimères de rotaxanes de première génération. Ces structures présentent un intérêt dans le domaine de la nanotechnologie et des machines moléculaires, où elles peuvent être utilisées pour créer des commutateurs et des moteurs moléculaires .

Mécanisme D'action

Target of Action

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a redox-active and hydroxyl-functionalized compound . It is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) . The primary targets of this compound are the building blocks of COFs, which are large, porous structures with potential applications in various fields .

Mode of Action

The compound interacts with its targets through a process known as polycondensation . Specifically, it undergoes [3 + 2] polycondensations with 1,3,5-tris-(4-aminophenyl) triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs . The resulting changes include the formation of a new, stable COF structure .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde are primarily related to the synthesis of COFs . The downstream effects include the creation of a new, stable COF structure with potential applications in various fields .

Pharmacokinetics

Its bioavailability is crucial in the context of its effective incorporation into the cof structure .

Result of Action

The molecular and cellular effects of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde’s action are the formation of a new, stable COF structure . This structure has potential applications in various fields, including catalysis, gas storage, and drug delivery .

Action Environment

The action, efficacy, and stability of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the solvent and temperature used in the synthesis process can also impact the compound’s action and the resulting COF structure .

Propriétés

IUPAC Name |

2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYHNXYIWQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298870 | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7235-47-4 | |

| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

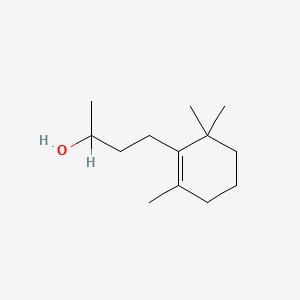

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)